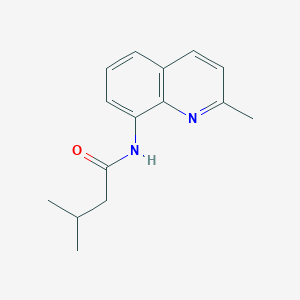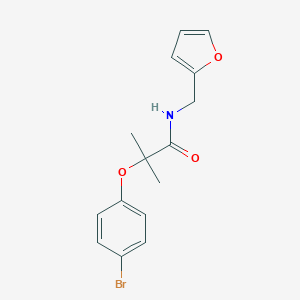
3-methyl-N-(2-methylquinolin-8-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methylquinolin-8-yl)butanamide, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders.
Mechanism of Action
3-methyl-N-(2-methylquinolin-8-yl)butanamide is a TRPV1 antagonist, which means it blocks the activity of the TRPV1 ion channel. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, 3-methyl-N-(2-methylquinolin-8-yl)butanamide reduces pain and inflammation.
Biochemical and Physiological Effects
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce pain and inflammation in various animal models. It has also been shown to reduce neuropathic pain and hyperalgesia. In addition, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in response to inflammatory stimuli.
Advantages and Limitations for Lab Experiments
3-methyl-N-(2-methylquinolin-8-yl)butanamide has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It is also highly selective for TRPV1, which reduces the potential for off-target effects. However, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, it has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Future Directions
There are several future directions for the study of 3-methyl-N-(2-methylquinolin-8-yl)butanamide. One potential direction is to further investigate its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which have been linked to TRPV1 activity. Finally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-(2-methylquinolin-8-yl)butanamide in humans.
Synthesis Methods
3-methyl-N-(2-methylquinolin-8-yl)butanamide can be synthesized using a multi-step process. The starting material is 2-methyl-8-nitroquinoline, which is subjected to a reduction reaction using palladium on carbon and hydrogen gas to yield 2-methyl-8-aminoquinoline. The amino group is then protected using tert-butyloxycarbonyl (BOC) to yield BOC-2-methyl-8-aminoquinoline. The protected amino group is then subjected to a reaction with 3-bromobutanoyl chloride in the presence of triethylamine to yield BOC-3-methyl-N-(2-methylquinolin-8-yl)butanamide. The BOC group is then removed using trifluoroacetic acid to yield the final product, 3-methyl-N-(2-methylquinolin-8-yl)butanamide.
Scientific Research Applications
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders. In preclinical studies, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to be effective in reducing neuropathic pain and hyperalgesia.
properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-methyl-N-(2-methylquinolin-8-yl)butanamide |
InChI |
InChI=1S/C15H18N2O/c1-10(2)9-14(18)17-13-6-4-5-12-8-7-11(3)16-15(12)13/h4-8,10H,9H2,1-3H3,(H,17,18) |
InChI Key |
VAEZMCLBRYZEKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)